molecular formula C20H17ClN4O3S B3010057 N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-13-5

N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B3010057
CAS No.: 1251577-13-5
M. Wt: 428.89
InChI Key: QHKQKBDPWPOYIS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a fused triazolo-pyridine core and a disubstituted sulfonamide group. The sulfonamide nitrogen atoms are modified with a (4-chlorophenyl)methyl group and a 4-methoxyphenyl moiety. This structure aligns with a class of compounds investigated for antimalarial activity, where the sulfonamide group often serves as a critical pharmacophore for target binding . The 4-chlorophenyl and 4-methoxyphenyl substituents likely influence electronic properties, lipophilicity, and steric interactions, which are pivotal for pharmacological efficacy and pharmacokinetics.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-28-18-8-6-17(7-9-18)25(12-15-2-4-16(21)5-3-15)29(26,27)19-10-11-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKQKBDPWPOYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazolopyridine core through cyclization reactions, followed by the introduction of the sulfonamide group and the substituted phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques, such as microwave-assisted synthesis and green chemistry approaches, may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide. The compound has been investigated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Research indicates that it may interact with key cellular pathways involved in cancer progression, such as the MAPK/ERK pathway. This interaction is crucial for understanding how the compound can be utilized in targeted cancer therapies .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values indicating effective potency .
Cell Line IC50 Value (µg/mL) Mechanism
MCF-70.28Apoptosis induction via caspase activation
A5490.52Inhibition of ERK1/2 signaling pathway

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against various pathogens. Triazole derivatives are known for their broad-spectrum antimicrobial efficacy.

  • Research Findings : Studies have reported that similar triazole compounds exhibit antibacterial and antifungal properties. The sulfonamide group enhances the bioactivity by increasing solubility and facilitating better interaction with microbial targets .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds like this compound have been evaluated for their anti-inflammatory effects.

  • Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

  • Key Modifications : Variations in substituents on the phenyl rings significantly influence the biological activity of triazole derivatives. For instance, the presence of electron-withdrawing groups like chlorine enhances anticancer activity compared to other substituents .
Substituent Biological Activity
4-ChlorophenylIncreased anticancer activity
4-MethoxyphenylEnhanced solubility and bioavailability

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues within the Triazolopyridine Sulfonamide Class

The target compound shares its core structure with several triazolopyridine sulfonamides synthesized for antimalarial research. Key analogues include:

N-(4-Chlorophenyl)-N-(4-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h)
  • Substituents : Unlike the target’s (4-chlorophenyl)methyl group, 8h features a 4-fluorobenzyl substituent. Additionally, it includes a 3-methyl group on the triazolo ring, absent in the target compound.
  • Physicochemical Properties: Molecular weight: 431.0 g/mol (vs. ~452.9 g/mol for the target). Melting point: 198–199°C, lower than the monosubstituted analogue 6g (206–208°C), suggesting disubstitution reduces crystallinity .
  • Synthesis : Prepared via nucleophilic substitution with 72% yield, indicating efficient disubstitution chemistry .
N-[(3,5-Difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • Substituents : Replaces the target’s 4-chlorophenylmethyl with a 3,5-difluorophenylmethyl group. The triazolo ring retains a 3-methyl group.
  • Impact of Halogens : The difluoro substitution increases electronegativity and may enhance metabolic stability compared to the bulkier chloro substituent. Molecular weight (444.5 g/mol) is lower due to fluorine’s smaller size .
N-(4-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6g)
  • Substituents: Monosubstituted sulfonamide (4-chlorophenyl only), lacking the 4-methoxyphenyl group.
  • Physicochemical Properties : Higher melting point (206–208°C) than disubstituted analogues, highlighting the role of substitution in solid-state packing .

Table 1: Structural and Physicochemical Comparison

Compound R1 R2 Triazolo Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound (4-ClC6H4)CH2 4-MeOC6H4 None C21H18ClN4O3S 452.9 Not reported
8h 4-ClC6H4 4-F-C6H3CH2 3-CH3 C20H16ClFN4O2S 431.0 198–199
6g 4-ClC6H4 H 3-CH3 C13H11ClN4O2S 322.8 206–208
Compound (3,5-F2C6H3)CH2 4-MeOC6H4 3-CH3 C21H18F2N4O3S 444.5 Not reported

Analogues with Different Heterocyclic Cores

a. Triazolopyridazine Derivatives ()
  • Core Structure : Pyridazine replaces pyridine, increasing electron deficiency.
  • Substituents : Include acetamidophenyl and isopropyl groups, which introduce polar and bulky moieties absent in the target. These modifications may alter solubility and target binding .
b. Thiazolo-Triazolo Hybrids ()
  • Substituents : Retains a 4-methoxyphenyl group, similar to the target, suggesting shared pharmacophoric preferences .

Role of Halogen and Methoxy Substituents

  • Chloro vs. Fluoro : Chlorine’s larger size and lipophilicity may enhance membrane permeability compared to fluorine’s electronegativity, which improves binding to electron-rich targets. ’s difluoro analogue shows how halogen positioning affects molecular geometry .
  • Methoxyphenyl : The electron-donating methoxy group in the target and may facilitate π-π stacking interactions with aromatic residues in biological targets .

Disubstituted vs. Monosubstituted Sulfonamides

This could stabilize specific conformations critical for target engagement. Monosubstituted analogues (e.g., 6g) retain a free NH group, enabling hydrogen bonding but possibly reducing metabolic stability .

Biological Activity

N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

PropertyValue
Molecular Formula C21H19ClN4O3S
Molecular Weight 442.92 g/mol
LogP 3.449
Polar Surface Area 61.616 Ų
Hydrogen Bond Acceptors 7

The presence of the triazole and sulfonamide groups contributes to its potential pharmacological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, including the compound . One study reported that derivatives exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study involving a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated promising results against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 μM . The mechanism of action appears to involve inhibition of falcipain-2, an enzyme critical for the survival of the malaria parasite.

Case Studies

  • In Vitro Evaluation : A series of synthesized compounds were tested for their biological activity using in vitro assays. The results indicated that modifications to the triazole and sulfonamide moieties significantly affected their antimicrobial efficacy and antimalarial potency .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to target enzymes like falcipain-2. These studies suggest that structural variations can enhance binding interactions and improve biological activity .

Q & A

Basic Question: What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically follows a multi-step protocol involving sulfonamide coupling and triazole ring formation. Key steps include:

  • Sulfonamide Intermediate Preparation : Reacting chlorinated sulfonyl chloride with substituted anilines (e.g., 4-methoxyaniline) under basic conditions (e.g., pyridine or DIPEA) .
  • Triazole Cyclization : Using sodium hypochlorite or iodine-mediated cyclization of hydrazone intermediates, as demonstrated in analogous [1,2,4]triazolo[4,3-a]pyridine syntheses .
  • Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR, LC-MS, and elemental analysis. For example, 1H^1H-NMR peaks for methylene (CH2_2) groups in benzyl substituents appear at δ 4.81–4.94 ppm, while aromatic protons range from δ 7.00–8.88 ppm .

Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:
Essential techniques include:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular weight (e.g., [M+H]+^+ ion at m/z 431.0–431.4 for related analogs) .
  • Multinuclear NMR : Assigns substituent positions (e.g., methoxy groups at δ 3.84 ppm in 1H^1H-NMR) and detects stereochemical purity .
  • Elemental Analysis : Validates C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

Advanced Question: How can reaction yields be optimized for the N-alkylation step in sulfonamide synthesis?

Methodological Answer:
Key factors influencing yield:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine, improving alkylation efficiency .
  • Base Compatibility : Use of K2_2CO3_3 or Cs2_2CO3_3 minimizes side reactions (e.g., hydrolysis of benzyl halides) .
  • Temperature Control : Reactions at 60–80°C for 12–24 hours achieve >70% yield for analogous triazolopyridine sulfonamides .

Table 1 : Yield Optimization for N-Alkylation (Based on )

Benzyl HalideSolventBaseYield (%)
4-Fluorobenzyl chlorideDMFK2_2CO3_372
2-Fluorobenzyl chlorideDMSOCs2_2CO3_367

Advanced Question: How do substituents on the benzyl and aryl groups influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on related compounds reveal:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance metabolic stability and target binding affinity. For example, 4-chlorophenyl analogs show superior antimalarial IC50_{50} values compared to unsubstituted derivatives .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability. Substitution at the 4-position balances these effects .
  • Benzyl vs. Phenethyl Moieties : Benzyl groups (e.g., 4-fluorobenzyl) increase steric bulk, potentially improving selectivity for parasitic proteases .

Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals. For example, HMBC can confirm connectivity between the sulfonamide sulfur and adjacent aromatic protons .
  • X-ray Crystallography : Resolves absolute configuration and validates substituent orientation, as demonstrated for structurally related pyrimidine sulfonamides .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 1H^1H-NMR chemical shifts, aiding assignment of complex splitting patterns .

Advanced Question: What computational strategies are used to predict target engagement and off-target risks?

Methodological Answer:

  • Molecular Docking : Glide or AutoDock Vina screens against Plasmodium falciparum enzymes (e.g., dihydroorotate dehydrogenase) to prioritize analogs for synthesis .
  • Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic pockets for lead optimization .
  • ADMET Prediction : Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier penetration to mitigate toxicity risks .

Advanced Question: How can regioselectivity challenges during triazole cyclization be addressed?

Methodological Answer:

  • Oxidant Selection : Sodium hypochlorite favors 1,2,4-triazole formation over alternative regioisomers, as shown in cyclization of hydrazones .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves regioselectivity via controlled heating .
  • Protecting Groups : Temporary protection of sulfonamide nitrogen prevents unwanted side reactions during cyclization .

Advanced Question: What in vitro assays are suitable for evaluating antimalarial potential?

Methodological Answer:

  • Plasmodium Culture Assays : Measure IC50_{50} against chloroquine-resistant PfDd2 strains using SYBR Green fluorescence .
  • Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to calculate selectivity indices (SI >10 indicates therapeutic potential) .
  • Target-Specific Assays : Enzymatic inhibition of PfDHODH via spectrophotometric detection of LDH-coupled reactions .

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